azepan-1-yl(1-benzyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone
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Overview
Description
1-Azepanyl(1-benzyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-b]pyridine core, which is a bicyclic heterocycle containing nitrogen atoms, and various substituents that contribute to its unique chemical properties.
Preparation Methods
The synthesis of 1-azepanyl(1-benzyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:
Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through the condensation of 5-aminopyrazoles with α,β-unsaturated ketones or 1,3-dicarbonyl compounds under acidic conditions.
Introduction of Substituents: The benzyl, cyclopropyl, and methyl groups can be introduced through various alkylation and acylation reactions.
Formation of the Azepanyl Group: The azepanyl group can be introduced through nucleophilic substitution reactions involving azepane derivatives.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
1-Azepanyl(1-benzyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Azepanyl(1-benzyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-azepanyl(1-benzyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone involves its interaction with molecular targets such as TRKs. Upon binding to these kinases, the compound inhibits their activity, leading to the disruption of downstream signaling pathways involved in cell proliferation, differentiation, and survival . This inhibition can result in the suppression of cancer cell growth and proliferation.
Comparison with Similar Compounds
1-Azepanyl(1-benzyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone can be compared with other pyrazolo[3,4-b]pyridine derivatives, such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications.
Pyrazolo[3,4-d]pyrimidines: These compounds have a different ring fusion pattern and are known for their activity as cyclin-dependent kinase (CDK) inhibitors.
The uniqueness of 1-azepanyl(1-benzyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone lies in its specific substituents and their contribution to its biological activity, particularly its potential as a TRK inhibitor.
Properties
Molecular Formula |
C24H28N4O |
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Molecular Weight |
388.5 g/mol |
IUPAC Name |
azepan-1-yl-(1-benzyl-6-cyclopropyl-3-methylpyrazolo[3,4-b]pyridin-4-yl)methanone |
InChI |
InChI=1S/C24H28N4O/c1-17-22-20(24(29)27-13-7-2-3-8-14-27)15-21(19-11-12-19)25-23(22)28(26-17)16-18-9-5-4-6-10-18/h4-6,9-10,15,19H,2-3,7-8,11-14,16H2,1H3 |
InChI Key |
HOAKXMUQDRWAGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)N4CCCCCC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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